4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane
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Overview
Description
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that contains both pyrimidine and oxazepane rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a subject of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .
Mode of Action
This compound: acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The action of This compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include enhanced insulin secretion and increased GLP-1 levels, which can help regulate blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of This compound ’s action include increased insulin and GLP-1 secretion . These effects can help regulate blood glucose levels, making it a potential treatment for type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-chloropyrimidine with an appropriate oxazepane precursor. One common method involves the use of 5-chloro-2-iodopyrimidine as a starting material, which is reacted with an oxazepane derivative under specific conditions. For example, the reaction mixture can be heated at 60°C for several hours in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom on the pyrimidine ring .
Scientific Research Applications
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrimidin-2-yl Derivatives: Compounds with similar pyrimidine structures but different substituents.
Oxazepane Derivatives: Compounds with variations in the oxazepane ring structure.
Uniqueness
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is unique due to the combination of the chloropyrimidine and oxazepane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOMHXDOHWCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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